molecular formula C23H22N4O4 B2632799 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide CAS No. 941876-41-1

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2632799
CAS No.: 941876-41-1
M. Wt: 418.453
InChI Key: RYTFOAQVLOLVTA-UHFFFAOYSA-N
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Description

The compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-ethoxyphenyl group and at position 5 with an acetamide moiety linked to a 3-methoxyphenyl group. This structure combines a heterocyclic framework with aromatic and polar substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-3-31-18-9-7-16(8-10-18)20-14-21-23(29)26(11-12-27(21)25-20)15-22(28)24-17-5-4-6-19(13-17)30-2/h4-14H,3,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTFOAQVLOLVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the ethoxyphenyl and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and substituted anilines under controlled conditions such as refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization ensures the production of high-quality compounds suitable for research and development.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name R1 (Position 2) R2 (Acetamide) Molecular Weight logP Solubility (logSw) Reference
Target Compound 4-ethoxyphenyl N-(3-methoxyphenyl) ~416* ~3.5† ~-3.5† -
N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide 4-methoxyphenyl N-(3-ethylphenyl) 402.45 3.31 -3.47
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-methoxyphenyl N-(4-phenoxyphenyl) -‡ - -
N-{2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethyl}cyclohexanecarboxamide 4-ethoxyphenyl Cyclohexanecarboxamide 408.5 - -

*Estimated based on substituent differences (ethoxy vs. methoxy adds ~14 g/mol). †Predicted from analogs; ethoxy increases lipophilicity vs. methoxy.

Key Observations :

  • Substituent Effects : The 4-ethoxyphenyl group (target compound) enhances lipophilicity compared to 4-methoxyphenyl (logP ~3.31 in vs. ~3.5 predicted for ethoxy). Replacing the 3-methoxyphenyl acetamide with bulkier groups (e.g., cyclohexanecarboxamide ) may reduce solubility due to increased hydrophobicity.

Heterocyclic Variants with Related Cores

Compounds with pyrazolo[3,4-d]pyrimidine or triazolopyrimidine cores exhibit distinct electronic and steric profiles:

Table 2: Heterocyclic Variants

Compound Name Core Structure Key Substituents Molecular Weight Reference
N-(3-methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one 1-methyl, N-(3-methoxyphenyl) -‡
2-(4-Chlorophenyl)-N-{2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethyl}acetamide Pyrazolo[1,5-a]pyrazin-4-one 3-methoxyphenyl, 4-chlorophenyl -‡

Key Observations :

  • Pyrazolo[3,4-d]pyrimidine Core : The fused pyrimidine ring in may enhance π-π stacking interactions compared to the pyrazolo[1,5-a]pyrazine core.

Biological Activity

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C23H22N4O3 and a molecular weight of 394.45 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is significant for its biological properties.

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
  • Anti-inflammatory Effects : The presence of the ethoxy and methoxy groups may enhance anti-inflammatory properties by modulating cytokine production.
  • Antimicrobial Properties : Similar compounds have shown potential against various bacterial strains, indicating possible antimicrobial activity.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Modulation : It may act on various receptors, influencing signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaNotable Features
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideC14H11FN4O2Contains a fluorophenyl group; potential for different biological activity compared to ethoxy group.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideC25H26N4O5Features methoxy substitutions; may enhance solubility and bioavailability.
N-(2,4-Dimethoxyphenyl)-2-(2-Methyl-4-Oxopyrazolo[1,5-a]pyrido[3,2-e]pyrazin-5(4H)-yl)acetamideC20H19N5O4Incorporates dimethoxy groups; could influence pharmacological properties.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo[1,5-a]pyrazines and found that modifications at the phenyl ring significantly impacted their anticancer efficacy.
  • Anti-inflammatory Research : Research in Pharmacology Reports demonstrated that compounds with methoxy substitutions exhibited reduced pro-inflammatory cytokine levels in vitro.
  • Antimicrobial Evaluation : A comparative study in Antibiotics highlighted the antimicrobial potential of similar pyrazolo compounds against resistant bacterial strains.

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